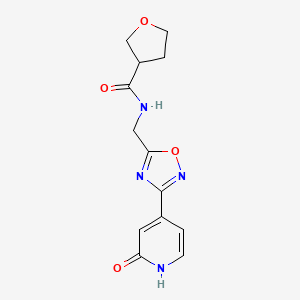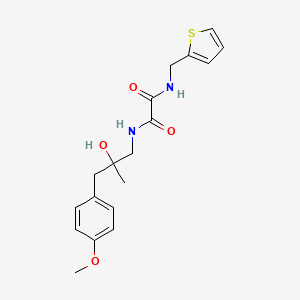![molecular formula C18H16N4O2 B2928294 5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one CAS No. 352544-57-1](/img/structure/B2928294.png)
5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one” is a chemical compound . It is a type of quinazolinone, which is a class of organic compounds that are heterocyclic and contain a quinazoline core .
Synthesis Analysis
The synthesis of quinazolinone derivatives, including “this compound”, typically involves a four-step synthetic route . The process starts with the reaction of isatoic anhydride and different amines to produce various 2-aminobenzamides. These 2-aminobenzamides then react with 2-nitrobenzaldehyde, followed by the reduction of the nitro group to afford 2-(2-aminophenyl)-3-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives. Finally, these compounds react with aromatic aldehydes or 2-formylbenzoic acid to form the final products .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” have been described in the Synthesis Analysis section. The key reactions include the formation of 2-aminobenzamides, their reaction with 2-nitrobenzaldehyde, the reduction of the nitro group, and the final reaction with aromatic aldehydes or 2-formylbenzoic acid .Aplicaciones Científicas De Investigación
Phthalazinoquinazolinones as p53 Activators in Cancer Therapy
Phthalazinoquinazolinones, chemically related to 5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one, have been identified as p53 activators, offering a promising approach for cancer therapy. Specifically, these compounds, through their interaction with p53, can induce cell cycle arrest, apoptotic response, and reorganization of Bak-Bcl-xl complexes in cancer cells, particularly in bladder cancer. The activation of p53 leads to increased mitochondrial phospho-p53, prompting apoptosis and potentially irreversible inhibition of cancer cell growth. This mechanism highlights the potential of phthalazinoquinazolinones in developing anticancer agents by restoring p53 function, a key pathway often inactivated in treatment-resistant cancers (Guo-Hai Zhang et al., 2017).
Novel Anticancer Quinazolinone and Benzamide Derivatives
Research on quinazolinone and benzamide derivatives, which include structures analogous to this compound, has led to the development of new anticancer agents. These compounds have been synthesized and shown to exhibit significant anti-proliferative activity against cancer cell lines, such as HePG-2 and MCF-7. The study underscores the potential of these derivatives in creating effective cancer treatments through their cytotoxic activities, with some compounds showing potency comparable to established chemotherapy drugs like doxorubicin (M. El-Hashash et al., 2018).
Intramolecular Hydroamination for Phthalazinoquinazolinone Derivatives
An efficient method for synthesizing phthalazinoquinazolinone derivatives, which includes compounds similar to this compound, involves a t-BuOK-catalyzed intramolecular hydroamination reaction. This process allows for the creation of a variety of quinazolinone substrates with high regio- and stereoselectivity, offering a practical approach to generating these compounds under mild conditions. The versatility and efficiency of this method provide a valuable tool for further exploration and application of phthalazinoquinazolinones in medicinal chemistry (Ziyi Zhang et al., 2023).
Direcciones Futuras
The future directions for research on “5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by quinazolinones and their derivatives, there is potential for the development of new therapeutic agents .
Propiedades
IUPAC Name |
5-(3-hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-11-5-10-19-16-12-6-1-2-7-13(12)17-20-15-9-4-3-8-14(15)18(24)22(17)21-16/h1-4,6-9,23H,5,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVHBZXYSNOPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NC4=CC=CC=C4C3=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2928211.png)
![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928214.png)



![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928221.png)
![Furan-3-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2928222.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide](/img/structure/B2928225.png)

![2-(4,5,11-Triazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-11-yl)-1,3-benzoxazole](/img/structure/B2928229.png)

![N-[2-Fluoro-5-[[2-[[5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2928233.png)
![2-amino-4-(3-methoxyphenyl)-7-methyl-6-(3-methylbenzyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2928234.png)
